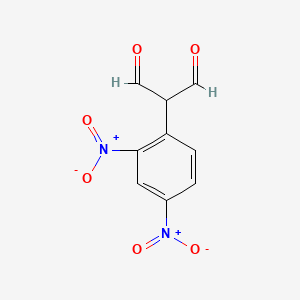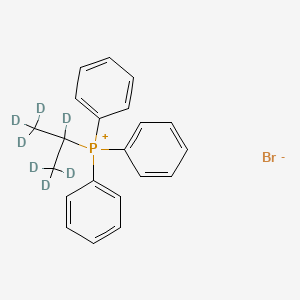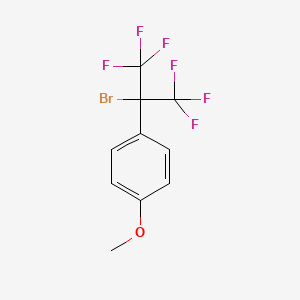
2-Bromo-1,1,1,3,3,3-hexafluoro-2-(methoxyphenyl)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1,1,1,3,3,3-hexafluoro-2-(methoxyphenyl)propane is a chemical compound with the molecular formula C10H7BrF6O. It is known for its unique structure, which includes a bromine atom, six fluorine atoms, and a methoxyphenyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(methoxyphenyl)propane typically involves the reaction of 2-(methoxyphenyl)propane with bromine and hexafluoropropane under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the bromination process. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include continuous flow reactors, which allow for better control over reaction parameters and improved scalability. The final product is subjected to rigorous quality control measures to ensure consistency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1,1,1,3,3,3-hexafluoro-2-(methoxyphenyl)propane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction reactions can produce corresponding oxides or reduced forms of the compound.
Applications De Recherche Scientifique
2-Bromo-1,1,1,3,3,3-hexafluoro-2-(methoxyphenyl)propane is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of other fluorinated compounds and is used in studies involving halogenated organic molecules.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(methoxyphenyl)propane involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound contribute to its reactivity and ability to form stable complexes with other molecules. The methoxyphenyl group enhances its solubility and facilitates its interaction with organic substrates. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A similar compound with a hydroxyl group instead of a bromine atom.
1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propane: Another fluorinated compound with a different substitution pattern.
2-Bromo-3,3,3-trifluoro-1-propene: A related compound with a different halogenation pattern.
Uniqueness
2-Bromo-1,1,1,3,3,3-hexafluoro-2-(methoxyphenyl)propane is unique due to its combination of bromine, fluorine, and methoxyphenyl groups. This unique structure imparts specific chemical properties, such as high reactivity and stability, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H7BrF6O |
|---|---|
Poids moléculaire |
337.06 g/mol |
Nom IUPAC |
1-(2-bromo-1,1,1,3,3,3-hexafluoropropan-2-yl)-4-methoxybenzene |
InChI |
InChI=1S/C10H7BrF6O/c1-18-7-4-2-6(3-5-7)8(11,9(12,13)14)10(15,16)17/h2-5H,1H3 |
Clé InChI |
WKIGVRDDIHQZJR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(4-Diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium,hexafluoroantimony(1-)](/img/structure/B13828550.png)
![N-[(E)-1H-indol-3-ylmethylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B13828553.png)
![[2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B13828563.png)
![4,5-dihydroxy-3-methoxy-4-(4-methoxyphenyl)-6-[(E)-2-(2,5,5-trimethyloxan-2-yl)ethenyl]-1,3-dihydroquinolin-2-one](/img/structure/B13828568.png)

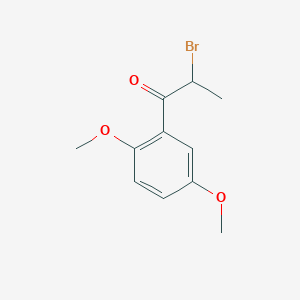
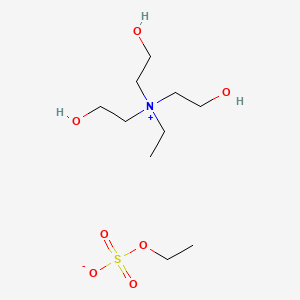
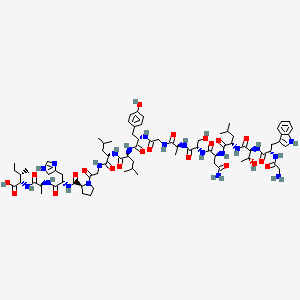

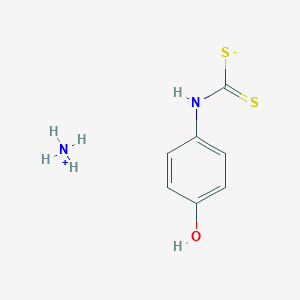
![sodium;(7S,9E,11R,12R,13R,14R,15R,16R,17R,18R,19E,21Z)-2,15,17,29-tetrahydroxy-11-methoxy-13-methoxycarbonyl-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-olate](/img/structure/B13828593.png)
